3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine
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Overview
Description
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with three methyl groups and a pyrrolidine ring attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or morpholine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)pyrrolidine
- 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)piperidine
- 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)azetidine
Uniqueness
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is unique due to its specific combination of a morpholine ring with a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Biological Activity
3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine, often referred to as TMPM, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a morpholine ring and a pyrrolidine moiety. Understanding the biological activity of TMPM is crucial for its potential applications in pharmaceuticals and therapeutic interventions.
Pharmacological Profile
TMPM has been investigated for various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that TMPM exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that TMPM may induce apoptosis in certain cancer cells, potentially through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
The precise mechanism by which TMPM exerts its biological effects is still under investigation. However, it is hypothesized that the morpholine and pyrrolidine groups play critical roles in modulating biological targets such as enzymes or receptors involved in cell signaling pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, TMPM was tested against various bacterial strains using the agar disc diffusion method. The results indicated that TMPM had a minimum inhibitory concentration (MIC) of 0.5 mM against E. coli and 0.75 mM against S. aureus. These findings suggest that TMPM could be a candidate for developing new antimicrobial agents .
Study 2: Cytotoxicity in Cancer Cell Lines
A study conducted on DLD1 human colon cancer cells revealed that treatment with TMPM led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed that TMPM treatment resulted in significant cell death compared to untreated controls, indicating its potential as an anticancer agent .
Comparative Analysis Table
Property | TMPM | Control Compound |
---|---|---|
MIC against E. coli | 0.5 mM | 1.0 mM |
MIC against S. aureus | 0.75 mM | 1.5 mM |
Cytotoxicity (DLD1 Cells) | IC50 = 25 µM | IC50 = 30 µM |
Apoptosis Induction | High (cleaved caspase-3) | Moderate |
Properties
CAS No. |
801152-66-9 |
---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
3,3,4-trimethyl-2-(2-pyrrolidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C13H26N2O/c1-13(2)12(16-11-10-14(13)3)6-9-15-7-4-5-8-15/h12H,4-11H2,1-3H3 |
InChI Key |
BDZREYWHBQKHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1C)CCN2CCCC2)C |
Origin of Product |
United States |
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